Z-VEID-AFC

説明

特性

IUPAC Name |

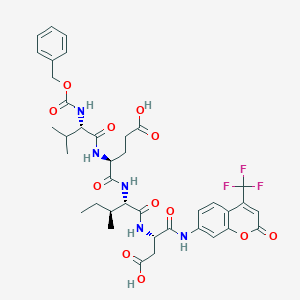

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVAAZFKVRJQQH-UXAYAQJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44F3N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-VEID-AFC: An In-Depth Technical Guide to its Mechanism of Action in Caspase-6 Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-AFC (Carbobenzoxy-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly sensitive and specific fluorogenic substrate routinely employed in the study of apoptosis and neurodegenerative diseases. Its core utility lies in the sensitive detection of caspase-6 activity, a key executioner caspase in the apoptotic cascade. This technical guide provides a comprehensive overview of the this compound mechanism of action, detailed experimental protocols, and a summary of its kinetic parameters, intended to equip researchers with the foundational knowledge for its effective application.

Core Mechanism of Action

The mechanism of this compound as a reporter for caspase-6 activity is a straightforward enzymatic reaction. The substrate consists of a tetrapeptide sequence, Val-Glu-Ile-Asp (VEID), which is the preferred recognition motif for caspase-6.[1][2] This peptide is covalently linked to a fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound conjugate is minimally fluorescent. However, in the presence of active caspase-6, the enzyme recognizes and cleaves the peptide backbone at the C-terminal side of the aspartate residue. This proteolytic event liberates the AFC fluorophore. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light (approximately 400 nm), emitting a detectable signal in the green region of the visible spectrum (approximately 505 nm). The intensity of this fluorescence is directly proportional to the amount of active caspase-6 in the sample, allowing for precise quantification of enzymatic activity.

Signaling Pathway: Caspase-6 Activation and this compound Cleavage

Caspase-6 is an executioner caspase, meaning it is responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis. Its activation is tightly regulated and typically occurs downstream of initiator caspases. One of the primary activators of pro-caspase-6 is caspase-3.[3][4][5] Once activated, caspase-6 can cleave a specific set of substrates, including nuclear lamins, which is a critical step in the breakdown of the nuclear envelope during apoptosis.[6][7][8][9] The fluorogenic substrate this compound mimics a natural caspase-6 substrate, allowing for the in vitro and in cellulo detection of its activity.

References

- 1. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lamin A/C cleavage by caspase-6 activation is crucial for apoptotic induction by photodynamic therapy with hexaminolevulinate in human B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of caspases in cleavage of lamin A/C and PARP during apoptosis in macrophages infected with a periodontopathic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VEID-AFC: A Technical Guide for Researchers in Apoptosis and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-VEID-AFC and its application in research, with a particular focus on its use in studying apoptosis and neurodegenerative diseases. This document details the core principles of this compound, its mechanism of action, and provides structured data and detailed experimental protocols for its use.

Core Principles of this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and specific detection of caspase-6 activity. It consists of the tetrapeptide sequence Valine-Glutamate-Isoleucine-Aspartic acid (VEID) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VEID sequence is a preferred recognition motif for caspase-6, an executioner caspase that plays a critical role in the apoptotic cascade and has been implicated in the pathology of several neurodegenerative disorders.

The fundamental principle behind this compound lies in its fluorogenic nature. In its intact form, the AFC fluorophore is non-fluorescent. Upon cleavage of the peptide backbone after the aspartic acid residue by active caspase-6, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between caspase-6 activity and fluorescence emission allows for the quantitative measurement of enzyme kinetics and the screening of potential inhibitors.

Mechanism of Action

The mechanism of this compound as a caspase-6 substrate is a straightforward enzymatic reaction. Active caspase-6, a cysteine-aspartic protease, recognizes and binds to the VEID tetrapeptide sequence of the substrate. The catalytic cysteine residue in the active site of caspase-6 then attacks the peptide bond C-terminal to the aspartate residue. This proteolytic cleavage liberates the AFC fluorophore, which, once freed from the quenching effects of the peptide, exhibits strong fluorescence when excited with light at the appropriate wavelength. The rate of AFC release is directly proportional to the concentration of active caspase-6 in the sample.

Quantitative Data

The following tables summarize key quantitative data related to this compound and caspase-6, providing a basis for experimental design and data interpretation.

Table 1: Kinetic Constants of this compound with Recombinant Human Caspase-6

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 29 µM | |

| Catalytic Rate Constant (kcat) | 4.9 s-1 | |

| Catalytic Efficiency (kcat/Km) | 1.7 x 105 M-1s-1 |

Table 2: Substrate Specificity of Various Caspases for Fluorogenic Substrates

| Caspase | Optimal Peptide Sequence | Substrate Example | Relative Activity |

| Caspase-1 | (W/Y)EHD | Ac-YVAD-AFC | +++ |

| Caspase-2 | DEHD | Ac-DEHD-AFC | +++ |

| Caspase-3 | DEVD | Ac-DEVD-AFC | ++++ |

| Caspase-4 | LEHD | Ac-LEHD-AFC | ++ |

| Caspase-5 | (W/L)EHD | Ac-WEHD-AFC | ++ |

| Caspase-6 | VEID | Ac-VEID-AFC | ++++ |

| Caspase-7 | DEVD | Ac-DEVD-AFC | +++ |

| Caspase-8 | (L/I)ETD | Ac-IETD-AFC | +++ |

| Caspase-9 | LEHD | Ac-LEHD-AFC | +++ |

| Caspase-10 | AEVD | Ac-AEVD-AFC | ++ |

Relative activity is a qualitative representation of the enzyme's preference for the substrate.

Table 3: Spectroscopic Properties of Free AFC

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~400 nm |

| Emission Maximum (λem) | ~505 nm |

Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using this compound in a 96-well plate format. This protocol can be adapted for use with purified recombinant caspase-6 or with cell lysates.

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (v/v) Glycerol. Prepare fresh DTT solution and add to the buffer immediately before use.

-

This compound Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) CHAPS, 1 mM EDTA, 10% (v/v) Glycerol. Protease inhibitors other than those targeting caspases can be added.

-

Recombinant Caspase-6: Reconstitute lyophilized enzyme in an appropriate buffer as per the manufacturer's instructions. Store in aliquots at -80°C.

Assay Procedure for Cell Lysates

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the experimental compound or stimulus to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a black, flat-bottom 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 90 µL with Assay Buffer.

-

Include a blank well containing Assay Buffer only.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of this compound by diluting the 10 mM stock to 100 µM in Assay Buffer.

-

Add 10 µL of the 2X this compound working solution to each well to achieve a final concentration of 10 µM.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

Data Analysis

-

Subtract the fluorescence reading of the blank from all other readings.

-

Normalize the fluorescence intensity to the protein concentration for cell lysate experiments.

-

Express caspase-6 activity as relative fluorescence units (RFU) or calculate the fold-change in activity compared to the negative control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

Caption: Caspase-6 Mediated Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Caspase-6 Inhibition Study.

Z-VEID-AFC: A Comprehensive Technical Guide to its Caspase-6 Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the substrate specificity of Z-VEID-AFC for caspase-6. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for accurately assessing caspase-6 activity in experimental settings. This guide includes quantitative kinetic data, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.

Core Concepts: Caspase-6 and the this compound Substrate

Caspase-6 is a member of the caspase family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and neurodegenerative diseases.[1] As an executioner caspase, it is responsible for the cleavage of specific cellular substrates, leading to the dismantling of the cell. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is a preferred recognition motif for caspase-6.

This compound is a fluorogenic substrate designed for the sensitive detection of caspase-6 activity. The substrate consists of the VEID peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.

Quantitative Analysis of Substrate Specificity

The specificity of a protease for a particular substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, represents the catalytic efficiency of the enzyme and is a key indicator of substrate preference.

While this compound is a valuable tool for measuring caspase-6 activity, it is important to note that other caspases, particularly caspases-3 and -7, can also cleave this substrate, albeit with lower efficiency. The following table summarizes the available quantitative data on the specificity of this compound for caspase-6 compared to other caspases.

| Caspase | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Specific Activity (nmol/min/μmol) |

| Caspase-6 | Ac-VEID-AFC | 15.1 ± 1.9 | 0.21 ± 0.01 | 13,900 | 11.7 |

| Caspase-3 | Ac-DEVD-AFC | - | - | - | 13.7 |

| Caspase-7 | Ac-DEVD-AFC | - | - | - | 9.9 |

Data for Caspase-6 with Ac-VEID-AFC is from Ramirez et al., 2018. Specific activity data is from Ehrnhoefer et al., 2011.[2]

It is noteworthy that the full-length protein substrate of caspase-6, Lamin A, exhibits a significantly lower Km (0.012 ± 0.005 µM) and a higher catalytic efficiency (kcat/Km = 183,333 M-1s-1) compared to the peptide substrate Ac-VEID-AFC.[2][3] This highlights the influence of protein context on substrate recognition and cleavage.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using the this compound fluorogenic substrate.

I. Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS. Store at 4°C. Add DTT fresh before use.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

AFC Standard Stock Solution: Dissolve 7-amino-4-trifluoromethylcoumarin in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

II. Cell Lysate Preparation

-

Induce apoptosis in your cell line of choice using a suitable method. A non-induced control cell population should be processed in parallel.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 106 cells/mL.

-

Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

III. Caspase-6 Activity Assay

-

Prepare a reaction mixture in a 96-well black microplate. For each sample, add:

-

50 µg of cell lysate protein.

-

Assay Buffer to a final volume of 90 µL.

-

-

To initiate the reaction, add 10 µL of 200 µM this compound substrate (final concentration: 20 µM) to each well.

-

Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Incubate the plate at 37°C, protected from light.

-

Take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

IV. Data Analysis

-

AFC Standard Curve: Prepare a series of dilutions of the AFC standard stock solution in Assay Buffer to generate a standard curve. Measure the fluorescence of each standard. Plot the fluorescence values against the known AFC concentrations to determine the relationship between fluorescence units and the amount of cleaved substrate.

-

Calculate Caspase-6 Activity:

-

Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/Δt).

-

Convert the rate of fluorescence change to the rate of substrate cleavage (moles/minute) using the AFC standard curve.

-

Normalize the activity to the amount of protein in the lysate to express the specific activity (e.g., pmol AFC/min/µg protein).

-

Visualizing Core Concepts

Signaling Pathway of Caspase-6 Activation and Substrate Cleavage

The following diagram illustrates the central role of caspase-6 in the apoptotic signaling cascade, including its upstream activators and key downstream substrates.

Caption: Caspase-6 activation and downstream targets.

Experimental Workflow for Caspase-6 Activity Assay

This diagram outlines the key steps involved in performing a fluorometric caspase-6 activity assay.

Caption: Workflow for this compound caspase-6 assay.

This technical guide provides a solid foundation for understanding and utilizing this compound as a tool to investigate the activity of caspase-6. By employing the provided data and protocols, researchers can achieve reliable and accurate measurements, contributing to a deeper understanding of the roles of caspase-6 in health and disease.

References

The Dual Nature of Caspase-6: A Technical Guide to its Roles in Apoptosis and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, stands at a critical intersection of programmed cell death (apoptosis) and the insidious processes of neurodegeneration. Initially classified as an executioner caspase in the apoptotic cascade, emerging evidence has unveiled a more nuanced and sinister role for this enzyme in the pathogenesis of devastating neurological disorders such as Huntington's and Alzheimer's disease. This technical guide provides an in-depth exploration of the multifaceted functions of caspase-6, detailing its activation mechanisms, key substrates, and divergent roles in cellular self-destruction versus neuronal dysfunction. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways to serve as a comprehensive resource for researchers and drug development professionals targeting this enigmatic protease.

Introduction: The Caspase Family and the Unique Position of Caspase-6

Caspases are a family of proteases that play central roles in apoptosis and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] Apoptotic caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner or effector caspases (e.g., caspase-3, -6, -7).[3] While executioner caspases are responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis, caspase-6 exhibits unique characteristics that distinguish it from its counterparts, caspase-3 and -7.[1][4] Notably, active caspase-6 is found in the brains of patients with Huntington's and Alzheimer's disease in the absence of apoptotic morphology, suggesting a distinct, non-apoptotic function in neurodegeneration.[5][6]

The Role of Caspase-6 in Apoptosis

In the canonical apoptosis pathway, caspase-6 is typically considered an executioner caspase.[1] It can be activated by initiator caspases and other effector caspases like caspase-3.[2][3] Once activated, caspase-6 contributes to the dismantling of the cell by cleaving specific substrates, most notably nuclear lamins, which leads to the characteristic nuclear shrinkage and fragmentation seen in apoptotic cells.[2][6] The p53 tumor suppressor protein can also transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to cellular stress.[7]

Activation in Apoptosis

Caspase-6 activation is a tightly regulated process involving proteolytic cleavage at specific aspartate residues.[8] It can be activated through several mechanisms:

-

By Caspase-3: In many apoptotic models, caspase-3 is the primary activator of procaspase-6.[2][3]

-

Self-activation: Caspase-6 can also undergo auto-activation, a process that is thought to be more relevant in neurodegenerative contexts.[2][3][8]

-

By other caspases: Caspases 7, 8, and 10 have also been shown to process procaspase-6.[9]

Caption: General workflow for a caspase-6 activity assay.

Identification of Caspase-6 Cleavage Sites

This protocol outlines a general proteomic approach to identify novel caspase-6 substrates.

[10]Materials:

-

Recombinant active caspase-6

-

Cell or tissue extract

-

2D gel electrophoresis equipment

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare cytosolic, membrane, and nuclear fractions from cell or tissue extracts.

-

Treat the fractions with active recombinant caspase-6. As a control, treat identical fractions with inactive caspase-6.

-

Separate the proteins from each fraction using 2D gel electrophoresis.

-

Compare the 2D gel images of the active and inactive caspase-6 treated samples. Identify protein spots that have disappeared or appeared in the active caspase-6 treated sample.

-

Excise the identified protein spots from the gel.

-

Perform in-gel digestion of the proteins.

-

Analyze the resulting peptides by MALDI-TOF mass spectrometry to identify the proteins.

-

Validate the identified proteins as caspase-6 substrates through in vitro and in vivo cleavage assays.

Drug Development Targeting Caspase-6

The central role of caspase-6 in neurodegeneration has made it an attractive therapeutic target. T[6][11]he development of selective caspase-6 inhibitors is a key area of research. B[12]oth competitive and allosteric inhibitors are being explored. T[5][13]he goal is to develop compounds that can specifically inhibit the aberrant, non-apoptotic activity of caspase-6 in the brain without interfering with its physiological roles.

Conclusion

Caspase-6 is a protease with a complex and dualistic nature. While it functions as an executioner in the well-orchestrated process of apoptosis, its dysregulation and non-apoptotic activity are deeply implicated in the pathology of neurodegenerative diseases. A thorough understanding of its activation, substrates, and distinct roles in different cellular contexts is crucial for the development of effective therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of caspase-6 and to translate this knowledge into novel treatments for devastating neurological disorders.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and Regulation of Caspase-6 and Its Role in Neurodegenerative Diseases | Annual Reviews [annualreviews.org]

- 3. pnas.org [pnas.org]

- 4. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Crystal structures of human caspase 6 reveal a new mechanism for intramolecular cleavage self‐activation | EMBO Reports [link.springer.com]

- 9. Caspase 6 - Wikipedia [en.wikipedia.org]

- 10. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De Novo Molecular Design of Caspase-6 Inhibitors by a GRU-Based Recurrent Neural Network Combined with a Transfer Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic and structural understanding of uncompetitive inhibitors of caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 'Polymorphism-aided' Selective Targeting and Inhibition of Caspase-6 by a Novel Allosteric Inhibitor Towards Efficient Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VEID-AFC: A Technical Guide for the Study of Neuronal Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Z-VEID-AFC, a crucial tool for investigating the role of caspase-6 in neuronal apoptosis. It covers the mechanism of action, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: Caspase-6 and Neuronal Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal development and tissue homeostasis. In the central nervous system, aberrant apoptosis is a hallmark of various neurodegenerative disorders, including Alzheimer's and Huntington's disease. Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic pathway.

Caspase-6, an effector caspase, has been identified as a key player in neuronal apoptosis.[1] Its activation occurs in response to various apoptotic stimuli and is implicated in the proteolytic cleavage of critical neuronal proteins, such as the Amyloid Precursor Protein (APP) and Lamin A.[2][3][4] The activation of Caspase-6 is considered an important event in the progression of several neurodegenerative conditions, making it a significant target for study.[4][5]

This compound (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate designed specifically for the sensitive detection of caspase-6 activity.[6][7] It consists of the tetrapeptide sequence VEID, which is the preferred recognition site for caspase-6, conjugated to the fluorescent reporter molecule AFC.

Mechanism of Action

The utility of this compound as a research tool lies in its straightforward mechanism. In its intact form, the AFC fluorophore is non-fluorescent. When active caspase-6 is present in a sample, it recognizes and cleaves the substrate at the aspartate residue of the VEID sequence. This cleavage event liberates the AFC group, which then emits a strong fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-6 in the sample.[8][9]

Caspase-6 in the Neuronal Apoptotic Signaling Pathway

Caspase-6 functions as an executioner caspase, activated by initiator caspases in response to apoptotic signals. In neuronal contexts, initiator caspases like caspase-8 (activated by extrinsic death receptor pathways) and caspase-1 (linked to inflammatory pathways) can lead to the activation of caspase-6.[10][11] Once active, caspase-6 proceeds to cleave a specific set of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Quantitative Data and Reagent Properties

Proper experimental design requires accurate information regarding the substrate's properties and typical working concentrations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [12] |

| Molecular Formula | C38H44F3N5O12 | [12][13] |

| Molecular Weight | 819.78 g/mol | [12][13] |

| Excitation Wavelength | 390 - 405 nm | [8][14] |

| Emission Wavelength | 495 - 550 nm | [8][9][14] |

| Appearance | Solid powder | [13] |

| Typical Solvent | DMSO | [12][13] |

Table 2: Recommended Concentrations for In Vitro Assays

| Assay Type | Reagent | Typical Stock Concentration | Recommended Final Concentration | Reference(s) |

| Caspase-6 Activity Assay | This compound (Substrate) | 1 - 20 mM in DMSO | 5 - 100 µM | [8][15] |

| Assay Control | Z-VEID-FMK (Inhibitor) | 1 - 10 mM in DMSO | 5 - 50 µM | [3][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study neuronal apoptosis.

Protocol 1: Caspase-6 Activity Assay in Neuronal Cell Lysates

This protocol describes the measurement of caspase-6 activity from cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons) following induction of apoptosis.

Workflow Diagram: Caspase-6 Activity Assay

Materials:

-

Neuronal cell culture (treated and untreated controls)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT)[8]

-

This compound substrate (Stock: 10 mM in DMSO)[8]

-

Z-VEID-FMK inhibitor (optional control, Stock: 10 mM in DMSO)

-

BCA Protein Assay Kit

-

Black, clear-bottom 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Induce apoptosis in neuronal cells using a desired stimulus (see Protocol 5.2). Include a non-treated control group.

-

Harvest 1-5 million cells per sample by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of chilled cell lysis buffer.[14]

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay or similar method. This is crucial for normalizing caspase activity.

-

-

Assay Reaction:

-

In a 96-well black plate, add 50-100 µg of total protein from each cell lysate to individual wells.

-

Adjust the volume in each well to 90 µL with Caspase Assay Buffer.

-

For inhibitor control wells, pre-incubate the lysate with Z-VEID-FMK (final concentration ~20 µM) for 15-30 minutes at 37°C.[9]

-

To initiate the reaction, add 10 µL of 10X this compound substrate to each well (for a final concentration of ~50 µM).

-

-

Measurement and Analysis:

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) every 5-10 minutes for 1-2 hours.[14]

-

Calculate the rate of increase in fluorescence over the linear portion of the reaction curve.

-

Normalize the activity to the protein concentration and compare the fold-increase in treated samples relative to untreated controls.

-

Protocol 2: Model System for Inducing Neuronal Apoptosis

A reliable method to induce apoptosis is required to test the efficacy of this compound. Heat shock is one established method for inducing apoptosis in cultured primary neurons.[16]

Materials:

-

Primary septal neurons cultured in chemically defined medium for at least 4 days.[16]

-

Water bath or incubator set to 43°C.

-

Standard cell culture incubator (37°C, 5% CO2).

Procedure:

-

Culture primary septal neurons from embryonic rat brains as previously described.[16]

-

After 4 days in culture, transfer the culture plates to a pre-heated incubator or water bath at 43°C for 60 minutes to induce heat shock.[16]

-

Return the cells to the standard 37°C incubator.

-

Apoptotic characteristics, such as DNA fragmentation, typically become evident 8 hours post-treatment and increase over 30 hours.[16]

-

Cells can be harvested at various time points after heat shock for analysis of caspase-6 activity using Protocol 5.1.

Protocol 3: Western Blot for Apoptotic Markers

To corroborate the caspase activity data, Western blotting can be used to detect the cleavage of downstream caspase-6 substrates, such as Lamin A.[8]

Workflow Diagram: Western Blot Analysis

Procedure:

-

Prepare cell lysates from apoptotic and control neurons as described in Protocol 5.1.

-

Separate 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.[17]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a cleaved caspase substrate (e.g., anti-cleaved Lamin A) or another apoptotic marker (e.g., anti-cleaved Caspase-3).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

An increase in the cleaved form of the protein in treated samples confirms the activation of apoptotic pathways.

Data Interpretation and Important Considerations

-

Specificity: While VEID is the preferred cleavage sequence for caspase-6, some cross-reactivity with caspase-3 and caspase-7 can occur, especially at high substrate or enzyme concentrations.[15] It is crucial to run parallel assays with more specific substrates for other caspases (e.g., DEVD for caspase-3) or use specific inhibitors to confirm the primary source of the activity.

-

Use of Controls: The inclusion of multiple controls is essential for valid data. A negative control (lysate from non-apoptotic cells) establishes the baseline caspase activity. A specific caspase-6 inhibitor, like Z-VEID-FMK, should be used to confirm that the measured activity is indeed from caspase-6.[3]

-

Complementary Assays: Caspase activity assays provide a quantitative measure of enzyme function. This data should be supported by orthogonal methods, such as Western blotting for cleaved substrates (Lamin A, PARP) or cell imaging techniques (TUNEL staining, Annexin V) to confirm the occurrence of apoptosis.[18][19]

Conclusion

This compound is a powerful and sensitive tool for the quantitative assessment of caspase-6 activity in the context of neuronal apoptosis. When used in conjunction with appropriate controls and complementary validation techniques, this fluorogenic substrate enables detailed investigation into the molecular mechanisms underlying neuronal cell death. Its application is invaluable for basic neuroscience research and for the preclinical evaluation of therapeutic agents targeting neurodegenerative diseases.

References

- 1. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]

- 2. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-1 activation of caspase-6 in human apoptotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. This compound|lookchem [lookchem.com]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of neuronal death in the central nervous system using a new apoptosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-6 Role in Apoptosis of Human Neurons, Amyloidogenesis, and Alzheimer's Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

The Core Principles of Fluorogenic Caspase Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of fluorogenic caspase activity assays. These assays are pivotal tools in the study of apoptosis and other cellular processes where caspases play a central role.

Introduction to Caspases and Their Role in Apoptosis

Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1][2] They exist as inactive zymogens (pro-caspases) within the cell and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][3][4]

-

Initiator Caspases: Caspases such as caspase-8, caspase-9, caspase-10, and caspase-12 are closely coupled to pro-apoptotic signals and are responsible for initiating the caspase cascade.[1]

-

Effector Caspases: Once activated, initiator caspases cleave and activate downstream effector caspases, including caspase-3, caspase-6, and caspase-7.[3][5] These effector caspases are responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1]

The activation of specific caspases is a hallmark of apoptosis, making their activity a key indicator of this process.[6]

The Principle of Fluorogenic Caspase Activity Assays

Fluorogenic caspase activity assays are based on the use of synthetic peptide substrates that are specifically recognized and cleaved by active caspases. These substrates consist of a caspase-specific amino acid sequence linked to a fluorescent reporter molecule (fluorophore).[2]

The core principle involves the following steps:

-

Substrate Design: The peptide sequence in the substrate mimics the natural cleavage site of a specific caspase. For example, the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp) is a well-established recognition site for caspase-3 and caspase-7.[5][7]

-

Fluorescence Quenching: In the intact substrate, the fluorescence of the attached fluorophore is quenched.

-

Caspase Cleavage: In the presence of the active caspase, the enzyme cleaves the peptide sequence at the aspartic acid residue.

-

Signal Generation: This cleavage releases the fluorophore, leading to a significant increase in fluorescence intensity.[8][9] The amount of fluorescence generated is directly proportional to the activity of the caspase in the sample.[9]

Commonly used fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[2]

Caspase Signaling Pathways

The activation of caspases is a tightly regulated process involving distinct signaling pathways. Understanding these pathways is crucial for interpreting the results of caspase activity assays.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator pro-caspase-8.[1][3] Active caspase-8 can then directly activate effector caspases like caspase-3.[3]

References

- 1. abeomics.com [abeomics.com]

- 2. Caspases | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. Caspase 3 (Apopain) Substrate 1m, fluorogenic - 5 mg [eurogentec.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Caspase-6 Inhibition in Neurodegenerative Disease Models: A Technical Guide to Z-VEID-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant activation of caspases, a family of cysteine-aspartic proteases, is a key pathological event in a number of neurodegenerative diseases, including Alzheimer's and Huntington's disease.[1][2][3] Caspase-6, in particular, has emerged as a critical mediator of neuronal dysfunction and death in these conditions.[3][4][5] In Huntington's disease, caspase-6 is responsible for the cleavage of the mutant huntingtin (mHTT) protein, a crucial step in its pathogenesis.[1][2] In Alzheimer's disease, active caspase-6 is found in the characteristic pathological lesions and is implicated in the cleavage of amyloid precursor protein (APP).[5][6][7] This guide provides a comprehensive overview of the use of Z-VEID-AFC, a fluorogenic substrate, to quantify caspase-6 activity in preclinical models of Alzheimer's and Huntington's disease, offering insights into experimental protocols, data interpretation, and the underlying signaling pathways.

Quantitative Data on Caspase-6 Activity

The fluorogenic substrate this compound is primarily a tool for measuring caspase-6 activity rather than a therapeutic inhibitor. Its utility lies in quantifying the extent of caspase-6 activation in various experimental models.

One study demonstrated a significant increase in caspase-6 activity in the striatum of YAC128 mice, a model for Huntington's disease, compared to wild-type animals at 3, 12, and 18 months of age, as measured by a VEID-AFC-based assay.[8] At 3 months, the increase was statistically significant (p = 0.006).[8] This quantitative data highlights the early and sustained activation of caspase-6 in the progression of Huntington's disease.[8]

While direct quantitative data on the inhibitory effect of this compound is not applicable, the following table presents IC50 values for various caspase inhibitors in neurodegenerative disease-relevant contexts. This provides a comparative landscape for researchers developing therapeutic caspase-6 inhibitors.

| Inhibitor | Target Caspase(s) | IC50 (nM) | Disease Model/Context |

| Ac-LESD-CMK | Caspase-8 | 50 | In vitro enzyme assay |

| z-LEHD-FMK | Caspase-8 | 0.70 | In vitro enzyme assay |

| z-IETD-FMK | Caspase-8 | 350 | In vitro enzyme assay |

| Ac-LESD-CMK | Caspase-10 | 520 | In vitro enzyme assay |

| z-LEHD-FMK | Caspase-10 | 3,590 | In vitro enzyme assay |

| z-IETD-FMK | Caspase-10 | 5,760 | In vitro enzyme assay |

Table 1: IC50 Values of Selected Caspase Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for several caspase inhibitors against caspases implicated in neurodegenerative pathways.[9] Data was generated using in vitro enzyme assays with fluorogenic substrates.

Experimental Protocols

Protocol 1: In Vitro Caspase-6 Activity Assay Using Recombinant Enzyme

This protocol is designed to measure the activity of purified, recombinant caspase-6.

Materials:

-

Recombinant active caspase-6

-

Caspase-6 substrate: this compound (1 mM stock in DMSO)

-

Caspase cleavage buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Black 96-well plate

-

Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

-

Prepare serial dilutions of recombinant caspase-6 (e.g., 5-500 nM) in caspase cleavage buffer.

-

Add 50 µL of each caspase-6 dilution to the wells of a black 96-well plate.

-

Prepare a 2X substrate solution by diluting the this compound stock to 200 µM in caspase cleavage buffer.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, for a final substrate concentration of 100 µM.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure fluorescence intensity every 5 minutes for 1 hour, with excitation at 400 nm and emission at 505 nm.

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

Protocol 2: Caspase-6 Activity Assay in Cell Lysates

This protocol is for measuring caspase-6 activity in cell cultures modeling Alzheimer's or Huntington's disease.

Materials:

-

Apoptotic and non-apoptotic (control) cells

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-6 substrate: this compound (1 mM stock in DMSO)

-

2X Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Protein assay reagent (e.g., BCA kit)

-

Black 96-well plate

-

Fluorometer

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells by resuspending the pellet in ice-cold lysis buffer and incubating on ice for 20 minutes.

-

Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

Adjust the protein concentration of all samples to be equal.

-

Add 50 µL of cell lysate (containing 50-100 µg of protein) to the wells of a black 96-well plate.

-

Prepare a 2X substrate solution by diluting the this compound stock to 200 µM in 2X Reaction Buffer.

-

Add 50 µL of the 2X substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Compare the fluorescence from the apoptotic/disease model samples to the non-induced controls to determine the fold-increase in caspase-6 activity.

Signaling Pathways and Visualizations

The activation of caspase-6 in Alzheimer's and Huntington's diseases is a complex process involving multiple signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caspase-6 Activation in Alzheimer's Disease

In Alzheimer's disease, the cleavage of the amyloid precursor protein (APP) by beta-secretase generates a fragment that can lead to the activation of caspase-6 through the death receptor 6 (DR6).[10] This initiates a cascade that contributes to neuronal death.[10]

Caption: Caspase-6 activation pathway in Alzheimer's disease.

Caspase-6 Activation in Huntington's Disease

In Huntington's disease, various cellular stressors, including excitotoxicity and protein misfolding, can trigger intrinsic apoptotic pathways that lead to the activation of caspase-9, which in turn activates caspase-6.[4] Active caspase-6 then cleaves mutant huntingtin (mHTT), creating toxic fragments that contribute to neurodegeneration.[1]

Caption: Intrinsic pathway of caspase-6 activation in Huntington's disease.

Experimental Workflow for Caspase-6 Activity Measurement

The following diagram outlines the general workflow for quantifying caspase-6 activity from cell or tissue samples using this compound.

Caption: General workflow for measuring caspase-6 activity.

Conclusion

This compound serves as an indispensable tool for researchers investigating the role of caspase-6 in Alzheimer's and Huntington's diseases. The provided protocols and pathway diagrams offer a robust framework for designing and interpreting experiments aimed at understanding disease mechanisms and evaluating potential therapeutic interventions that target caspase-6 activity. The quantitative nature of the this compound assay allows for the precise determination of caspase-6 activation, providing a critical endpoint for preclinical drug development efforts in the field of neurodegeneration.

References

- 1. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase 6 - Wikipedia [en.wikipedia.org]

- 8. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Z-VEID-AFC for Caspase-6 Activity Analysis

This guide provides a comprehensive overview of the fundamental principles and protocols for utilizing the fluorogenic substrate Z-VEID-AFC in the assessment of caspase-6 activity. Designed for researchers, scientists, and professionals in drug development, this document outlines the core mechanism of action, detailed experimental procedures, and the relevant biological pathways, supported by structured data and visual diagrams.

Introduction to this compound and Caspase-6

This compound (Z-Val-Glu-Ile-Asp-AFC) is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-6 activity. Caspase-6 is a member of the caspase (cysteine-aspartic protease) family of enzymes and is classified as an executioner caspase.[1][2] Sequential activation of these proteases is a central element of the apoptotic cascade.[3] In this cascade, initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Beyond its role in programmed cell death, dysregulated caspase-6 activity has been implicated in the pathology of neurodegenerative disorders such as Huntington's and Alzheimer's disease, making it a significant target for therapeutic research.[3]

The operational principle of this compound is based on the enzymatic cleavage of the substrate by active caspase-6. The substrate itself, when intact, emits a blue fluorescence. Upon cleavage at the aspartic acid residue within the VEID recognition sequence, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released.[4][5] This free AFC molecule exhibits a significant shift in its fluorescence profile, emitting a bright yellow-green light at a longer wavelength, which can be readily quantified.[4][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound in caspase-6 activity assays.

Table 1: Spectrofluorometric Properties

| Parameter | Wavelength (nm) | Description |

| Excitation (Max) | ~400 | Optimal wavelength for exciting the AFC fluorophore.[4][5][6] |

| Emission (Max) | ~505 | Optimal wavelength for detecting the fluorescence of cleaved, free AFC.[4][5][6] |

Table 2: Reagent Concentrations and Incubation Parameters

| Reagent/Parameter | Recommended Concentration/Value | Notes |

| This compound Substrate | 50 µM (final concentration) | Prepare from a 1 mM stock solution in DMSO.[6] |

| Dithiothreitol (DTT) | 10 mM (final concentration) | Added to the reaction buffer immediately before use to maintain a reducing environment for the caspase enzyme.[6] |

| Cell Lysate | 50-250 µg | The amount of total protein from cell lysates to be used per assay well.[6] |

| Recombinant Caspase-6 | 0.5-1 unit/test (fluorometric) | For use as a positive control or for inhibitor screening.[7] |

| Incubation Temperature | 37°C | Optimal temperature for caspase-6 enzymatic activity.[6][8] |

| Incubation Time | 1-2 hours | The typical duration for the enzymatic reaction before reading the fluorescence.[5][6] |

Experimental Protocols

This section details the methodologies for preparing reagents and performing a standard caspase-6 activity assay using this compound with either cell lysates or recombinant caspase-6.

Reagent Preparation

-

Cell Lysis Buffer : A common buffer composition includes 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.[8] Store at 4°C.

-

2X Reaction Buffer : Typically composed of 40 mM HEPES (pH 7.4), 4 mM EDTA, 0.2% CHAPS, and 10% sucrose. Store at 4°C.[6] Immediately before use, add DTT to a final concentration of 20 mM (this will be diluted to 10 mM in the final reaction).

-

This compound Substrate (1 mM Stock) : Reconstitute the lyophilized substrate in DMSO.[6] Protect from light and store at -20°C.

-

AFC Standard (for calibration curve) : Prepare a stock solution of free AFC in the assay buffer to generate a standard curve for quantifying the amount of cleaved substrate.

Caspase-6 Activity Assay Protocol

-

Sample Preparation (Cell Lysates) :

-

Induce apoptosis in your cell culture using the desired method. A control (uninduced) cell culture should be run in parallel.

-

Harvest 1-5 x 10^6 cells by centrifugation.[6]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[6]

-

Incubate the lysate on ice for 10 minutes.[6]

-

Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Procedure :

-

In a 96-well black microplate, add your samples (e.g., 50 µL of cell lysate containing 50-250 µg of protein).

-

For positive controls, add purified active caspase-6. For negative controls, use lysis buffer alone.

-

Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM.

-

Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.[6]

-

Add 5 µL of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[6]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]

-

-

Data Analysis :

-

The fold-increase in caspase-6 activity can be determined by comparing the fluorescence readings of the induced samples to the uninduced control samples.

-

Visualizations: Signaling Pathways and Workflows

Apoptotic Signaling Pathway Leading to Caspase-6 Activation

The activation of caspase-6 is a critical event in the execution phase of apoptosis. This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of initiator caspases, which in turn activate executioner caspases, including caspase-6.

Experimental Workflow for Caspase-6 Activity Assay

The following diagram illustrates the step-by-step workflow for measuring caspase-6 activity using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 3. Caspase 6 - Creative Enzymes [creative-enzymes.com]

- 4. apexbt.com [apexbt.com]

- 5. cephamls.com [cephamls.com]

- 6. abcam.com [abcam.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-VEID-AFC Caspase-6 Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of caspase-6 activity in cell lysates using the fluorogenic substrate Z-VEID-AFC. This assay is a sensitive and convenient method for studying apoptosis and the efficacy of potential therapeutic agents.

Introduction

Caspase-6 (Mch2) is a member of the caspase family of cysteine proteases that play a critical role in the execution phase of apoptosis. The activation of caspase-6 is a key event in the apoptotic signaling cascade, leading to the cleavage of specific cellular substrates, including nuclear lamins, which results in the characteristic morphological changes associated with programmed cell death. The this compound assay provides a straightforward method to quantify caspase-6 activity. The assay utilizes the tetrapeptide substrate Val-Glu-Ile-Asp (VEID) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-6, the substrate is cleaved, releasing the AFC fluorophore, which can be measured by a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the substrate by caspase-6. The substrate, this compound, is non-fluorescent. Upon cleavage by caspase-6 at the aspartate residue, the AFC molecule is released. Free AFC is fluorescent and can be detected with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. The rate of AFC release is a direct measure of the caspase-6 enzymatic activity.

Materials and Reagents

Reagents Provided in a Commercial Kit (Recommended) or Prepared Individually

-

This compound Substrate: Typically supplied as a 1 mM stock solution in DMSO. Store protected from light at -20°C.

-

Cell Lysis Buffer: A buffer designed to lyse cells while preserving enzyme activity.

-

2X Reaction Buffer: An optimized buffer for the caspase-6 enzymatic reaction.

-

Dithiothreitol (DTT): A reducing agent necessary for caspase activity. Usually provided as a 1 M stock solution.

-

Free AFC Standard: For the generation of a standard curve to quantify caspase-6 activity.

Reagents and Equipment to be Supplied by the User

-

Cultured cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine (B1682477), etoposide) for positive control

-

Caspase-6 inhibitor (e.g., Ac-VEID-CHO) for negative control

-

Phosphate-Buffered Saline (PBS), ice-cold

-

BCA Protein Assay Kit

-

96-well black, flat-bottom microplate

-

Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm)

-

Microcentrifuge

-

Pipettes and sterile, disposable tips

-

Standard laboratory equipment (vortexer, ice bucket, etc.)

Experimental Protocols

Buffer Preparation

It is recommended to use commercially available, pre-optimized buffers. However, if preparing them in-house, the following formulations can be used as a guideline.

Table 1: Buffer Formulations

| Buffer | Component | Concentration |

| Cell Lysis Buffer (1X) | HEPES | 50 mM, pH 7.4 |

| CHAPS | 0.1% (w/v) | |

| EDTA | 1 mM | |

| Protease Inhibitor Cocktail | As recommended by manufacturer | |

| 2X Reaction Buffer | HEPES | 100 mM, pH 7.2 |

| Sucrose | 10% (w/v) | |

| CHAPS | 0.1% (w/v) | |

| DTT (add fresh) | 10 mM |

Note: Just before use, add DTT to the required amount of 2X Reaction Buffer.

Cell Lysate Preparation

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and grow to the desired confluence (typically 70-80%).

-

For positive controls, treat cells with a known apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-6 hours).

-

For negative controls, incubate an equal number of cells with the vehicle control (e.g., DMSO).

-

-

Cell Harvesting:

-

Adherent cells: Gently scrape the cells and transfer them to a conical tube.

-

Suspension cells: Transfer the cells directly to a conical tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 50 µL of lysis buffer per 1-5 x 10^6 cells.[1]

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.

-

Keep the cell lysate on ice for immediate use or store at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

-

Protein Concentration Determination (BCA Assay)

To ensure equal loading of protein for the caspase assay, determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

-

Prepare a Bovine Serum Albumin (BSA) Standard Curve:

-

Prepare a series of BSA standards with concentrations ranging from 0 to 2000 µg/mL.

-

-

Prepare Samples:

-

In a 96-well clear, flat-bottom microplate, add 25 µL of each BSA standard and a small volume (e.g., 5-10 µL) of each cell lysate in triplicate.

-

-

BCA Reaction:

-

Prepare the BCA working reagent according to the manufacturer's instructions.

-

Add 200 µL of the BCA working reagent to each well containing the standards and samples.

-

Mix thoroughly on a plate shaker for 30 seconds.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 562 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

-

Determine the protein concentration of your cell lysates by interpolating their absorbance values from the standard curve.

-

Caspase-6 Activity Assay

-

Prepare Cell Lysates:

-

Based on the protein concentration determined by the BCA assay, dilute the cell lysates with ice-cold Cell Lysis Buffer to a final concentration of 1-4 mg/mL. A typical assay uses 50-200 µg of total protein per well.[1]

-

-

Set up the Assay Plate:

-

In a 96-well black, flat-bottom microplate, add 50 µL of each diluted cell lysate per well.

-

Controls:

-

Negative Control (Uninduced): Lysate from untreated cells.

-

Positive Control (Induced): Lysate from cells treated with an apoptosis inducer.

-

Inhibitor Control: Pre-incubate a positive control lysate with a caspase-6 inhibitor (e.g., 10 µM Ac-VEID-CHO) for 10-15 minutes at 37°C before adding the reaction buffer and substrate.

-

Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background fluorescence.

-

-

-

Prepare the Reaction Mix:

-

Prepare a sufficient volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water and adding DTT to a final concentration of 10 mM.

-

Add 50 µL of the 1X Reaction Buffer to each well.

-

-

Initiate the Reaction:

-

Add 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis and Quantification

The fold-increase in caspase-6 activity can be determined by comparing the fluorescence of the treated samples to the untreated control. For more quantitative results, a standard curve can be generated using free AFC.

-

AFC Standard Curve:

-

Prepare a series of AFC standards (e.g., 0, 5, 10, 25, 50, 100 µM) in 1X Reaction Buffer.

-

Add 100 µL of each standard to separate wells of the 96-well black plate.

-

Measure the fluorescence as described above.

-

Plot the fluorescence values against the AFC concentration to generate a standard curve.

-

-

Calculation of Caspase-6 Activity:

-

Subtract the blank fluorescence reading from all sample readings.

-

Use the AFC standard curve to convert the net fluorescence values of the samples into the amount of AFC released (in pmol or nmol).

-

Calculate the caspase-6 activity using the following formula:

Caspase-6 Activity (pmol/min/mg) = (AFC released (pmol)) / (Incubation time (min) x Protein amount (mg))

-

Data Presentation

Table 2: Example of Caspase-6 Activity Data

| Sample | Protein (µg) | Fluorescence (RFU) | Net Fluorescence (RFU) | Caspase-6 Activity (pmol/min/mg) | Fold Increase |

| Blank | 0 | 150 | 0 | 0 | - |

| Untreated Control | 100 | 500 | 350 | 29.2 | 1.0 |

| Treated Sample | 100 | 2500 | 2350 | 195.8 | 6.7 |

| Inhibitor Control | 100 | 600 | 450 | 37.5 | 1.3 |

Troubleshooting

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Store this compound substrate protected from light at -20°C. Thaw immediately before use. |

| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |

| Low or no signal in positive control | Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptosis-inducing agent. |

| Inactive caspase-6 | Ensure proper cell lysis and sample handling to preserve enzyme activity. Avoid repeated freeze-thaw cycles. | |

| DTT omitted or degraded | Add fresh DTT to the reaction buffer immediately before use. | |

| High variability between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing. |

| Uneven cell density | Ensure a single-cell suspension before seeding and lysis. | |

| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |

Visualizing the Workflow and Pathway

Caspase-6 Signaling Pathway

Caption: Caspase-6 activation cascade.

Experimental Workflow for this compound Assay

Caption: this compound experimental workflow.

References

Application Note: Optimal Use of Z-VEID-AFC for Caspase-6 Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-6 (Mch2) is an executioner caspase that plays a significant role in the apoptotic signaling cascade.[1] Its activation, through cleavage by initiator caspases like caspase-8 and -9 or via autoactivation, leads to the proteolysis of key cellular substrates, culminating in the dismantling of the cell.[2][3] One of its critical substrates is Lamin A, a nuclear envelope protein whose cleavage leads to nuclear fragmentation.[2][4] Given its role in apoptosis and its implication in neurodegenerative diseases like Alzheimer's and Huntington's disease, the accurate measurement of caspase-6 activity is crucial for research and drug development.[1][2]

This application note provides a detailed guide on the use of Z-VEID-AFC, a fluorogenic substrate, for the quantitative measurement of caspase-6 activity. It is important to note that This compound is a substrate for measuring enzyme activity in biochemical assays (e.g., in cell lysates) and not an inhibitor intended for use in live cell culture to modulate apoptosis.[5][6] The protocols herein describe the optimal concentrations and procedures for using this compound in vitro.

Caspase-6 Signaling Pathway

Caspase-6 is an effector caspase activated during apoptosis. Procaspase-6 can be processed and activated by initiator caspases (such as caspase-7, 8, and 10) or through autoactivation.[2][7] Once active, caspase-6 cleaves a specific set of cellular proteins, including nuclear lamins, α-Tubulin, and Drebrin, contributing to the morphological changes characteristic of apoptosis.[1][2]

Data Presentation: Quantitative Summary

For accurate and reproducible results, using this compound at the appropriate concentrations and measuring its cleavage product with the correct instrument settings is essential.

Table 1: Properties of this compound and its Fluorescent Product

| Parameter | Value | Reference |

|---|---|---|

| Full Name | Z-Val-Glu-Ile-Asp-AFC | N/A |

| Target Enzyme | Caspase-6 | [6] |

| Reporter Group | AFC (7-Amino-4-trifluoromethylcoumarin) | [8] |

| Excitation Wavelength | 390-400 nm | [4][9] |

| Emission Wavelength | 505-540 nm | [4][9] |

| Recommended Solvent | DMSO (High Grade) |[9] |

Table 2: Recommended Concentrations for this compound in Caspase-6 Activity Assays

| Solution Type | Recommended Concentration | Notes | Reference |

|---|---|---|---|

| Stock Solution | 1-4 mM in DMSO | Store at -20°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles. | [9][10] |

| Final Working Concentration | 50 µM | This concentration is typically used in the final reaction mixture containing cell lysate or purified enzyme. | [11] |

| Cell Lysate Protein | 50-200 µg per reaction | The optimal amount may vary by cell type and the level of apoptosis induction. |[4] |

Experimental Workflow

The general procedure for measuring caspase-6 activity involves inducing apoptosis in a cell culture, preparing a cell lysate, and then performing a fluorometric assay using the this compound substrate.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound Substrate Stock Solution (1 mM):

-

Dissolve 1 mg of this compound (MW will vary slightly, check supplier) in the appropriate volume of high-quality DMSO. For a substrate with a MW of ~820 g/mol , this is approximately 1.22 mL.[12]

-

Vortex thoroughly to ensure the substrate is fully dissolved.

-

Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store at -20°C, protected from light.[9]

-

-

Cell Lysis Buffer (50 mL):

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM EDTA

-

10% Glycerol

-

Before use, add 10 mM DTT.

-

-

2X Reaction Buffer (10 mL):

-

100 mM HEPES, pH 7.4

-

200 mM NaCl

-

0.2% CHAPS

-

2 mM EDTA

-

20% Glycerol

-

Immediately before use, add DTT to a final concentration of 20 mM (e.g., add 200 µL of 1 M DTT stock).[10]

-

Protocol 2: Preparation of Cell Lysates

This protocol is for a 100-mm dish or T75 flask, which typically yields 1-2 x 10⁷ cells.

-

Induce apoptosis in your cell line using a known stimulus (e.g., 1-3 µM staurosporine for 3-6 hours).[13] Include a non-induced (vehicle control) sample.

-

For adherent cells: Collect the culture medium, which contains apoptotic cells that have detached. Wash the plate with PBS and add this wash to the collected medium. Trypsinize the remaining adherent cells and combine them with the collected medium/wash.

-

For suspension cells: Directly collect the cells from the culture flask.

-

Centrifuge the combined cell suspension at 400 x g for 5 minutes at 4°C.[9]

-

Discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and transfer to a microcentrifuge tube.

-

Pellet the cells again by centrifuging at full speed for 1 minute.

-

Discard the supernatant and add 100 µL of ice-cold Cell Lysis Buffer per 10⁷ cells.[9]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the assay. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 3: Caspase-6 Activity Assay

This protocol is designed for a 96-well black, clear-bottom plate suitable for fluorescence measurements.

-

Assay Setup: In each well, prepare the reactions as follows. It is recommended to run all samples and controls in triplicate.

-

Sample Wells:

-

50 µL of cell lysate (containing 50-200 µg of total protein).

-

50 µL of 2X Reaction Buffer (with freshly added DTT).

-

-

Negative Control Wells (Non-induced):

-

50 µL of lysate from control (non-induced) cells.

-

50 µL of 2X Reaction Buffer.

-

-

Blank Wells (Buffer + Substrate):

-

50 µL of Cell Lysis Buffer.

-

50 µL of 2X Reaction Buffer.

-

-

-

Reaction Initiation:

-

Add 5 µL of the 1 mM this compound stock solution to each well (for a final concentration of ~50 µM).[11]

-

Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

-

Readings can be taken kinetically (e.g., every 5-10 minutes for 1-2 hours) or as a single endpoint measurement after a fixed incubation time (e.g., 60 minutes). A kinetic reading is often preferred to ensure the reaction is in the linear range.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample and control readings.

-